2,4-Dibromo-6-(methylsulfonyl)aniline
Description
Properties
CAS No. |
88149-45-5 |
|---|---|
Molecular Formula |
C7H7Br2NO2S |
Molecular Weight |
329.01 g/mol |
IUPAC Name |
2,4-dibromo-6-methylsulfonylaniline |
InChI |
InChI=1S/C7H7Br2NO2S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
TYRWFWUBYJHNRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Aniline Derivatives
*Predicted based on electron-withdrawing effects of -SO₂CH₃ and Br.
Key Observations:
- The methylsulfonyl group in this compound reduces basicity (lower pKa) compared to alkylamino-substituted analogs like Bromhexine·HCl .
Preparation Methods
Mechanistic Basis and Regioselectivity
The direct bromination of 6-(methylsulfonyl)aniline leverages the directing effects of the amino (-NH) and methylsulfonyl (-SOCH) groups. The amino group, a strong ortho/para-director, competes with the sulfonyl group, a meta-director. In practice, bromination occurs preferentially at the 2- and 4-positions due to the amino group’s dominance, though steric hindrance from the bulky sulfonyl group can influence yields.
Reaction Conditions :
-
Bromine (Br) : Used stoichiometrically in acetic acid or dichloromethane.
-
Temperature : 0–25°C to minimize side reactions.
-
Catalysts : Lewis acids like FeBr enhance electrophilic substitution.
Example Procedure :
-
Dissolve 6-(methylsulfonyl)aniline (1.0 equiv) in glacial acetic acid.
-
Add Br (2.2 equiv) dropwise at 0°C.
-
Stir for 12 hours, then quench with NaHSO.
-
Isolate via filtration and recrystallize from ethanol.
Challenges:
-
Over-bromination : Excess Br may lead to tribrominated byproducts.
-
Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility but slow reaction kinetics.
Stepwise Synthesis via Intermediate Nitration and Reduction
Nitration of 3-Bromo-5-(Methylsulfonyl)Aniline
This method avoids competing directing effects by introducing bromine atoms before functionalizing the sulfonyl group.
Steps :
-
Nitration : Treat 3-bromo-5-(methylsulfonyl)nitrobenzene with HNO/HSO to introduce a nitro group at the 4-position.
-
Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to -NH.
Advantages :
-
Higher regiocontrol due to pre-existing bromine directing.
-
Avoids simultaneous competition between -NH and -SOCH.
Yield : 80–85% after reduction.
Sulfonation of Pre-Brominated Anilines
Introducing the Methylsulfonyl Group Post-Bromination
Starting with 2,4-dibromoaniline , the methylsulfonyl group is introduced via sulfonation and methylation:
-
Sulfonation : React 2,4-dibromoaniline with chlorosulfonic acid (ClSOH) at 50°C.
-
Methylation : Treat the sulfonic acid intermediate with methyl iodide (CHI) in NaOH.
Key Considerations :
-
Protection of -NH : Acetylation prevents undesired side reactions during sulfonation.
-
Purification : Column chromatography isolates the target from sulfonic acid byproducts.
Catalytic Bromination Using N-Bromosuccinimide (NBS)
Radical Bromination for Improved Selectivity
NBS in the presence of light or initiators (e.g., AIBN) generates bromine radicals, offering milder conditions:
Procedure :
-
Dissolve 6-(methylsulfonyl)aniline in CCl.
-
Add NBS (2.1 equiv) and irradiate with UV light for 6 hours.
-
Filter and concentrate.
Yield : 60–68% with reduced over-bromination.
Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Bromination | 65–75 | 95–98 | Simplicity, fewer steps | Competing directing effects |
| Stepwise Nitration | 80–85 | 97–99 | High regiocontrol | Multi-step, time-consuming |
| Post-Bromination Sulfonation | 70–78 | 93–96 | Flexible functionalization | Requires protective groups |
| NBS Radical Bromination | 60–68 | 90–94 | Mild conditions | Lower yield |
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Large-scale synthesis prioritizes solvent recovery (e.g., acetic acid distillation) and HBr neutralization. The patent method for a related compound highlights water-phase reactions with HO to regenerate Br from HBr, reducing waste. Adapting this to 2,4-dibromo-6-(methylsulfonyl)aniline could enhance sustainability.
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-3 and H-5 due to bromine’s deshielding effect). C NMR confirms sulfonyl and bromine substitution via shifts at ~125 ppm (C-Br) and ~45 ppm (S-CH₃) .
- X-ray Crystallography : SHELX software refines crystal structures, highlighting bond angles (e.g., C-S-C ≈ 105°) and packing motifs influenced by Br···S interactions .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 328.85 (calc. 328.88) .
What methodologies are employed to assess the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The bromine atoms at the 2- and 4-positions act as leaving groups. Reaction with amines (e.g., piperazine) in DMF at 80°C yields bis-aminated derivatives. Kinetic studies using HPLC monitor substitution rates, revealing higher reactivity at the 4-position due to reduced steric hindrance . Solvent effects (e.g., DMSO vs. THF) and catalytic additives (KI for iodide displacement) are systematically tested to optimize selectivity .
How should researchers design biological activity studies to evaluate the compound’s enzyme inhibition or microbial interactions?
Advanced Research Question
- Enzyme Assays : Test COX-2 inhibition via competitive ELISA, using Celecoxib as a positive control. IC₅₀ values are calculated from dose-response curves (10–100 µM range) .
- Microbial Degradation : Aerobic batch reactors with Pseudomonas spp. monitor degradation pathways (e.g., LC-MS detects intermediates like 2-aminobenzenesulfinate). pH (6.5–7.5) and temperature (25–30°C) are controlled to mimic environmental conditions .
How can contradictory data on the compound’s bioactivity or reactivity be resolved?
Advanced Research Question
Discrepancies often arise from substituent positional effects or experimental variables:
- Positional Isomerism : Compare with 2-Bromo-4-(methylsulfonyl)aniline () to isolate electronic vs. steric influences.
- Environmental Factors : Replicate studies under standardized pH (7.0 buffer) and oxygen levels to minimize variability in microbial assays .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction barriers for bromine displacement, aligning with empirical kinetics .
What advanced applications does this compound have in medicinal chemistry or materials science?
Advanced Research Question
- Drug Development : Serve as a precursor for kinase inhibitors by substituting bromine with pyridine moieties .
- Polymer Chemistry : Incorporate into sulfonated polyanilines for conductive films, characterized by cyclic voltammetry (redox peaks at −0.2 V to +0.5 V) .
- Photostability Studies : UV-Vis spectroscopy tracks degradation under UV light (λ = 254 nm), informing storage protocols .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s volatility and toxicity .
- Storage : Keep in amber glass at −20°C under argon to prevent photodegradation and moisture absorption .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
